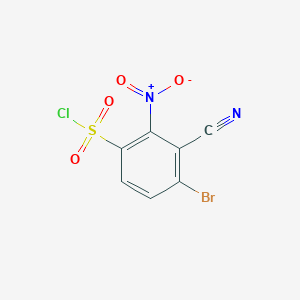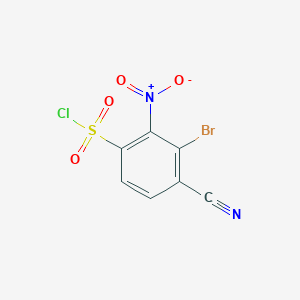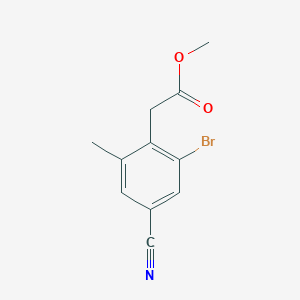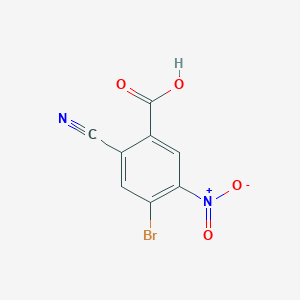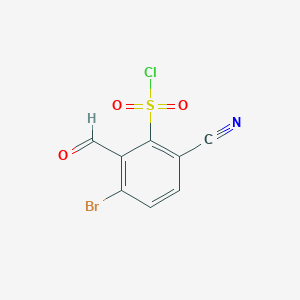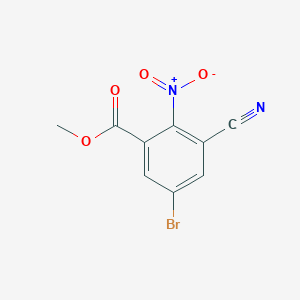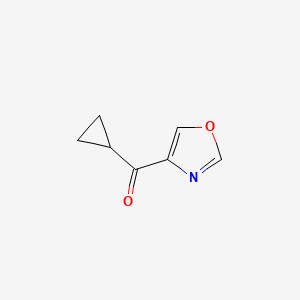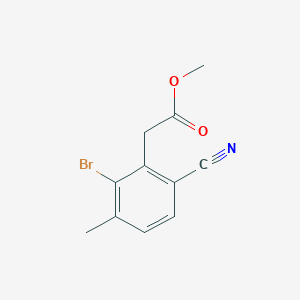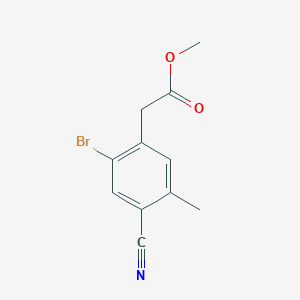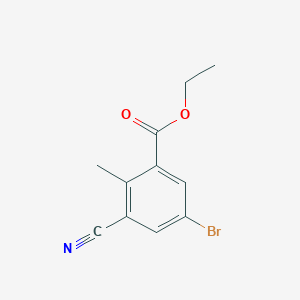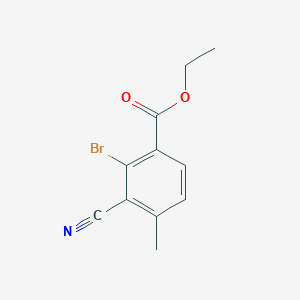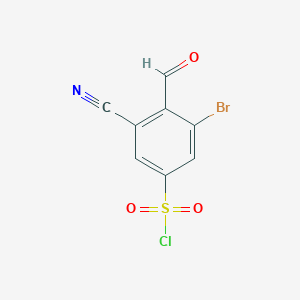![molecular formula C10H7N3O B1417164 3H-Pyrimido[5,4-b]indol-4(5H)-one CAS No. 61553-71-7](/img/structure/B1417164.png)
3H-Pyrimido[5,4-b]indol-4(5H)-one
Overview
Description
3H-Pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by a fused ring system consisting of a pyrimidine ring and an indole ring
Mechanism of Action
Target of Action
The primary targets of 3H-Pyrimido[5,4-b]indol-4(5H)-one are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . The compound has shown high anti-tumor activity, with its antiproliferative activity evaluated using the MTT assay in vitro .
Mode of Action
This compound interacts with its targets by inhibiting their proliferation in a dose-dependent manner . The compound’s cytolytic activity is markedly inhibited at the same time . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met .
Biochemical Pathways
The compound affects the signaling pathway of the PI3K/AKT/mTOR genes . This pathway has a high impact on the cell growth of cancer, motility, survival, and metabolism .
Pharmacokinetics
It is known that the compound has high gi absorption and is a p-gp substrate . It is also an inhibitor of CYP1A2 .
Result of Action
The result of the compound’s action is the inhibition of the proliferation of cancer cells. All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The target compounds were more potent against A549 compared to the other three cell lines .
Action Environment
The action environment of this compound is within the cellular environment of the cancer cells it targetsIt is known that the compound is more potent against a549 compared to the other three cell lines .
Biochemical Analysis
Biochemical Properties
3H-Pyrimido[5,4-b]indol-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of cyclic nucleotide phosphodiesterase (PDE) isoenzymes, including types I, II, IV, and V . This inhibition is non-selective and affects the enzymatic activity in different tissues. The interaction between this compound and PDE isoenzymes is crucial for its biochemical properties, as it influences the levels of cyclic nucleotides within cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to exert positive inotropic and chronotropic effects on cardiac tissues . It enhances the force of contraction and the beating frequency of cardiac cells, which is indicative of its potential therapeutic applications in cardiac conditions. Additionally, this compound influences cell signaling pathways by modulating the levels of cyclic nucleotides, thereby affecting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PDE isoenzymes. By inhibiting these enzymes, the compound increases the levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells . This elevation in cyclic nucleotide levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which subsequently phosphorylate various target proteins. These phosphorylation events result in changes in gene expression, enzyme activity, and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in cardiac tissues, where it maintains its positive inotropic and chronotropic effects . The extent of these effects may diminish with prolonged exposure due to potential degradation of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits positive inotropic and chronotropic effects without significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or adverse reactions. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of PDE isoenzymes affects the metabolic flux of cyclic nucleotides, leading to alterations in metabolite levels within cells . These changes can influence cellular processes such as energy production, signal transduction, and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrimido[5,4-b]indol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the desired compound . Another approach involves the use of substituted anilines and isocyanates, which undergo cyclization to yield the pyrimidoindole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3H-Pyrimido[5,4-b]indol-4(5H)-one has a wide range of scientific research applications:
Comparison with Similar Compounds
3H-Pyrimido[5,4-b]indol-4(5H)-one can be compared with other similar compounds, such as:
2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenyl-2-butanyl)acetamide: This compound shares a similar core structure but has different substituents, leading to variations in its biological activity.
Pyrimido[5,4-b]indole-2,4-diones: These compounds have been studied for their affinity to alpha 1 adrenoceptors and exhibit different pharmacological properties compared to this compound.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3,5-dihydropyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,13H,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKANMIJNAMTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



